Fluazaindolizine
CAS No.: 1254304-22-7
Cat. No.: VC7831208
Molecular Formula: C16H10Cl2F3N3O4S
Molecular Weight: 468.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1254304-22-7 |
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Molecular Formula | C16H10Cl2F3N3O4S |
Molecular Weight | 468.2 g/mol |
IUPAC Name | 8-chloro-N-(2-chloro-5-methoxyphenyl)sulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide |
Standard InChI | InChI=1S/C16H10Cl2F3N3O4S/c1-28-9-2-3-10(17)13(5-9)29(26,27)23-15(25)12-7-24-6-8(16(19,20)21)4-11(18)14(24)22-12/h2-7H,1H3,(H,23,25) |
Standard InChI Key | PHCCDUCBMCYSNQ-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F |
Canonical SMILES | COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F |
Introduction
Key Findings
Fluazaindolizine (CAS No. 1254304-22-7) is a sulfonamide-class nematicide with a unique biochemical mode of action, first registered by the U.S. Environmental Protection Agency (EPA) in 2023 . It demonstrates selective activity against plant-parasitic nematodes, including Meloidogyne (root-knot), Globodera (cyst), and Xiphinema (dagger) species, while showing minimal impact on non-target organisms . Field trials across diverse crops, such as ginger, tomatoes, and citrus, have reported yield increases of up to 3100% and gall index reductions of 68.7% compared to untreated controls . Despite its low mammalian toxicity, mitigation measures are required to address ecological risks to honeybees and terrestrial mammals .
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
Fluazaindolizine (IUPAC name: 8-chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide) is a halogenated indole derivative with a molecular formula of and a molecular weight of 468.2 g/mol . Its crystalline structure features a trifluoromethyl group at position 6 and a sulfonamide moiety at position 2, contributing to its nematicidal activity .
Physicochemical Data
Key properties are summarized below:
The pH-dependent solubility and ionization profile enable targeted delivery in alkaline soils, while low volatility minimizes atmospheric dispersion .
Mechanism of Action and Biochemical Targets
Nematicidal Activity
Fluazaindolizine induces irreversible paralysis in nematodes by disrupting the β-fatty acid oxidation pathway and citric acid cycle enzymes, particularly 2-oxoglutarate dehydrogenase . This dual inhibition depletes cellular ATP reserves, leading to immobility within 24 hours (ED₅₀: 30–788 ppm depending on species) .
Species-Specific Efficacy
Laboratory assays reveal significant variation in sensitivity:
Meloidogyne hapla populations exhibited the broadest resistance range (ED₅₀: 72–788 ppm), underscoring the need for resistance management strategies .
Agricultural Applications and Field Performance
Optimal Use Patterns
The EPA-approved formulation (Salibro™ Reklemel™ active) is applied as a suspension concentrate (500 g/L) at 1.5–2.0 kg ai/ha, with dual applications recommended at planting and first soil coverage . Soil incorporation within 12 hours reduces volatilization and enhances nematode contact .
Crop-Specific Results
A 5-year ginger trial demonstrated:
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Tuber yield: 3100% increase over controls
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Gall index reduction: 68.7%
In tomato systems, a single 94 ppm drench suppressed M. incognita reproduction by 73% . By contrast, M. chitwoodi required higher concentrations (47 ppm → 62% reproduction rate vs. controls), highlighting species-specific optimization needs .
Environmental Fate and Ecotoxicology
Degradation and Mobility
Fluazaindolizine exhibits moderate soil mobility (Koc: 107–192 L/kg) and prolonged persistence under anaerobic conditions :
Environment | Half-Life (Days) | Conditions |
---|---|---|
Aerobic soil | 5.8–729 | 20°C |
Anaerobic soil | 100–2,730 | 20°C |
Aquatic (aerobic) | 21.6–51.3 | pH 7, 20°C |
Photodegradation is negligible in soil (half-life: 283.8 days) but accelerates in water (1.34 days) .
Ecological Risk Mitigation
While the EPA classified fluazaindolizine as non-toxic to humans, mandatory mitigations include:
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Buffer zones (10–30 m) to protect aquatic habitats
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Prohibition of aerial application
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Soil incorporation within 6 hours to reduce avian exposure .
Regulatory Status and Global Adoption
U.S. EPA Registration
Approved in September 2023 for 14 crops, including citrus, stone fruits, and tuber vegetables . The 2025 revised risk assessment introduced additional protections for 63 endangered species, requiring consultation with the U.S. Fish and Wildlife Service prior to use .
International Approvals
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Australia: Approved in 2021 for vegetable crops under the APVMA .
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EU: Pending review under EC Regulation 1107/2009, with emphasis on groundwater leaching potential .
Resistance Management and Future Directions
Fluazaindolizine’s novel action mechanism positions it as a rotational alternative to carbamates and organophosphates. Integrated pest management (IPM) protocols recommend:
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Annual application limits: ≤2 applications/year
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Rotation with biologicals (e.g., Pasteuria penetrans)
Ongoing research focuses on hybrid formulations with fluopyram to broaden the spectrum against lesion nematodes (Pratylenchus spp.) .
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